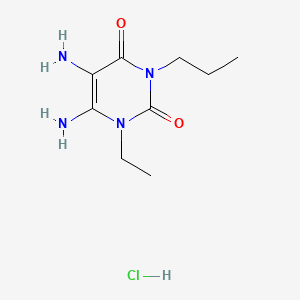

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride

説明

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and importance in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, propylamine, and guanidine.

Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with propylamine to form an intermediate compound.

Cyclization: The intermediate compound then undergoes cyclization with guanidine to form the pyrimidine ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the pyrimidine compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as purification steps like recrystallization or chromatography.

化学反応の分析

Types of Reactions

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The amino groups at positions 5 and 6 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the anticancer properties of pyrimidine derivatives, including 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that modifications of pyrimidine structures can enhance their activity against cancer cells by inhibiting specific enzymes involved in cancer progression.

Case Study

A study conducted on the compound's derivatives demonstrated that certain substitutions led to increased inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The mechanism was linked to the inhibition of key metabolic pathways in cancer cells .

Biochemical Applications

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, making it a target for anticancer and antimicrobial therapies.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | Dihydrofolate Reductase | 0.5 | |

| Other Pyrimidine Derivatives | Various | Varies |

Agricultural Applications

3. Pesticidal Activity

Pyrimidine derivatives have shown promise as potential pesticides due to their ability to disrupt metabolic processes in pests. Research indicates that compounds similar to 5,6-diamino-1-ethyl-3-propylpyrimidine can affect the growth and reproduction of agricultural pests.

Case Study

A recent investigation into the pesticidal properties of pyrimidines revealed that certain derivatives exhibited significant toxicity against common agricultural pests. The study highlighted the potential for developing new pest control agents based on these compounds .

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

- Synthesis of Novel Derivatives : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety of this compound in therapeutic applications.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its biological effects.

作用機序

The mechanism of action of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Similar Compounds

- 5,6-Diamino-1-methyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride

- 5,6-Diamino-1-ethyl-3-butylpyrimidine-2,4(1H,3H)-dione hydrochloride

Uniqueness

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

生物活性

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic compound belonging to the pyrimidine family. Pyrimidines are crucial in biochemistry, particularly in the structure and function of nucleic acids. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4-dione hydrochloride

- Molecular Formula : C9H17ClN4O2

- Molecular Weight : 212.25 g/mol

- CAS Number : 752222-81-4

Synthesis

The synthesis of 5,6-Diamino-1-ethyl-3-propylpyrimidine involves several steps:

- Starting Materials : Ethyl acetoacetate, propylamine, and guanidine.

- Condensation Reaction : Ethyl acetoacetate reacts with propylamine to form an intermediate.

- Cyclization : The intermediate undergoes cyclization with guanidine to form the pyrimidine ring.

- Hydrochloride Formation : The final product is obtained by reacting the pyrimidine compound with hydrochloric acid.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 5,6-Diamino-1-ethyl-3-propylpyrimidine can inhibit the growth of various bacterial strains. For instance, pyrimidine derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. One study reported that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism of action involves the inhibition of DNA methyltransferases, which play a critical role in cancer cell growth and survival .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In a comparative study, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5,6-Diamino-1-ethyl-3-propylpyrimidine was tested against E. coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL after 24 hours of exposure.

| Concentration (µg/mL) | Bacterial Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Anticancer Activity

A study evaluated the effect of the compound on A431 cells over a period of 48 hours. The results showed a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of DNA Methyltransferases : This leads to altered gene expression profiles in cancer cells.

- COX Inhibition : Reduces the production of pro-inflammatory mediators such as prostaglandins.

特性

IUPAC Name |

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2.ClH/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15;/h3-5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSCKZHBKDUCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=C(N(C1=O)CC)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743362 | |

| Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-59-3 | |

| Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。